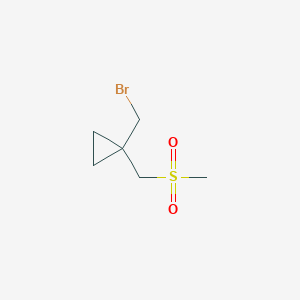

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane

Description

Properties

IUPAC Name |

1-(bromomethyl)-1-(methylsulfonylmethyl)cyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2S/c1-10(8,9)5-6(4-7)2-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXUNLPFKDPLRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially disrupting metabolic pathways. It has been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis, leading to reduced nucleic acid synthesis in bacterial cells.

- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial properties. It disrupts bacterial cell functions, leading to cell death, which is particularly relevant in the development of new antibiotics.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, inhibiting growth and replication. |

| Enzyme Inhibition | Inhibits DHPS, affecting folate synthesis and leading to reduced nucleic acid production. |

| Cytotoxicity | Shows potential cytotoxic effects on cancer cell lines, indicating possible anticancer properties. |

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The results demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests its potential application in treating bacterial infections.

Study 2: Enzyme Inhibition Mechanism

Another research focused on the mechanism of action of this compound as a DHPS inhibitor. Kinetic studies revealed that the compound binds competitively to the active site of DHPS, effectively blocking substrate access. This inhibition leads to a significant decrease in folate levels within bacterial cells, ultimately resulting in cell death.

Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies on human cancer cell lines indicated that this compound exhibits cytotoxic effects. The compound induced apoptosis in cancer cells at micromolar concentrations, suggesting its potential for development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Cyclopropane Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations and Research Findings

Reactivity and Electronic Effects

- Bromine as a Leaving Group : The bromomethyl group in all listed compounds facilitates nucleophilic substitution (e.g., alkylation in and ). For instance, bromomethylcyclopropane derivatives are used in alkylation reactions to synthesize nicotinic receptor ligands (Ki = 0.78–2.5 nM) .

- In contrast, sulfonamide derivatives (e.g., ) exhibit hydrogen-bonding capabilities, enhancing bioavailability .

- Fluorinated Analogues : Trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups (–13) introduce steric bulk and electronic effects, improving metabolic stability in drug candidates.

Cyclopropane Ring Strain

The strained cyclopropane ring increases reactivity compared to cyclohexane derivatives (). For example, cyclopropane-containing intermediates in undergo ring-opening reactions under acidic conditions to form bicyclic amines.

Preparation Methods

Bromomethylcyclopropane Formation

The initial critical step involves converting cyclopropylcarbinol to bromomethylcyclopropane derivatives. Patents US9809514B2 and FR3010997A1 describe a method using triphenylphosphite and bromine (dibromine) in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane.

-

- Cyclopropylcarbinol is reacted with a complex formed by dibromine and triphenylphosphite.

- The molar ratio of triphenylphosphite to dibromine is carefully controlled, typically between 1.03 to 1.09 equivalents relative to dibromine.

- The reaction is carried out at low temperatures, generally below 2 °C, to minimize by-product formation.

- Stirring is maintained during and after the addition of cyclopropylcarbinol for 30 to 40 minutes.

Solvent and Temperature Control:

- DMF is the preferred solvent due to its high polarity and ability to dissolve the phosphite-bromine complex.

- The reaction is exothermic; thus, efficient heat exchange and temperature control are essential to prevent ring opening or other side reactions.

- Cooling jackets with methanol or water flow are used to maintain temperatures in the range of -8 ± 2 °C during addition and reaction.

-

- After completion, the reaction mixture is subjected to vacuum distillation at pressures of 5 to 15 mmHg and temperatures below 60 °C to isolate bromomethylcyclopropane.

- Subsequent washing with cold aqueous sodium bicarbonate solution (0 to 5 °C) removes acidic impurities.

This method achieves high yields (e.g., 550 kg product from 220 kg cyclopropylcarbinol) with minimized by-products due to controlled temperature and stoichiometry.

Introduction of Methanesulfonylmethyl Group

While the patents primarily focus on bromomethylcyclopropane, the preparation of 1-(bromomethyl)-1-(methanesulfonylmethyl)cyclopropane involves further functionalization:

-

- The methanesulfonylmethyl substituent can be introduced by reacting the bromomethylcyclopropane intermediate with methanesulfonyl-containing reagents, such as methanesulfonyl chloride or methanesulfonylmethyl nucleophiles.

- This step typically requires a base to facilitate nucleophilic substitution or addition.

-

- The sulfonylation is carried out under mild conditions to preserve the cyclopropane ring.

- Polar aprotic solvents like DMF or acetonitrile are preferred to maintain solubility and reaction efficiency.

- Temperature is maintained at ambient to slightly elevated levels (20–40 °C) to optimize reaction rate without decomposition.

-

- The product is purified by standard organic extraction and distillation or chromatography to isolate the desired sulfonylated bromomethylcyclopropane.

Summary Table of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Bromomethylcyclopropane formation | Cyclopropylcarbinol, dibromine, triphenylphosphite | DMF (preferred) | < 2 °C (addition), -8 ± 2 °C (reaction) | Exothermic; strict temp control needed |

| Isolation of bromomethylcyclopropane | Vacuum distillation at 5–15 mmHg | Reaction mixture | < 60 °C | Minimizes by-products |

| Washing/purification | NaHCO3 aqueous solution (cold) | Water | 0–5 °C | Removes acidic impurities |

| Methanesulfonylmethyl introduction | Methanesulfonyl chloride or equivalent, base | DMF, acetonitrile | 20–40 °C | Mild conditions to preserve ring |

| Final purification | Extraction, distillation, chromatography | Various | Ambient | Ensures high purity |

Research Findings and Practical Considerations

- The use of triphenylphosphite instead of triphenylphosphine enhances solubility and reaction efficiency due to the higher polarity of the phosphite, which is more soluble in polar aprotic solvents.

- Maintaining low temperature during bromination prevents ring strain-induced side reactions such as ring opening, which are exothermic and difficult to control.

- The stoichiometric balance of reagents is critical; excess dibromine or phosphite can lead to by-products and lower yields.

- Distillation under reduced pressure at controlled temperature preserves product integrity and reduces decomposition.

- Washing with cold sodium bicarbonate solution neutralizes residual acids and stabilizes the product.

- The sulfonylation step must be carefully controlled to avoid overreaction or degradation of the cyclopropane ring.

Q & A

Basic: What are the common synthetic routes for preparing 1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclopropane, and what key reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves cyclopropane ring formation followed by functionalization. A plausible route includes:

- Step 1 : Cyclopropanation via [2+1] cycloaddition using a dihalocarbene precursor (e.g., CHBr₃/KOtBu) to generate the bromomethyl-substituted cyclopropane intermediate.

- Step 2 : Sulfonylation of the intermediate with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to introduce the methanesulfonylmethyl group.

Key factors influencing yield:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .

- Temperature : Lower temperatures (0–25°C) minimize side reactions like elimination .

- Base strength : Mild bases (e.g., NaHCO₃) prevent dehydrohalogenation .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for cyclopropane protons (δ 1.2–2.0 ppm) and methyl groups (δ 3.0–3.5 ppm for methanesulfonyl) .

- ¹³C NMR : Cyclopropane carbons appear at δ 10–25 ppm; sulfonyl carbons at δ 40–50 ppm .

- IR Spectroscopy : Strong absorption bands for S=O (1130–1370 cm⁻¹) and C-Br (500–600 cm⁻¹) .

- X-ray Crystallography : Resolves spatial arrangement of substituents on the strained cyclopropane ring (e.g., dihedral angles and bond lengths) .

Advanced: How does the electron-withdrawing methanesulfonyl group influence the reactivity of the cyclopropane ring in nucleophilic substitution reactions?

Answer:

The methanesulfonyl (Ms) group acts as a strong electron-withdrawing group (EWG), polarizing the adjacent C-Br bond and increasing its susceptibility to nucleophilic attack. This effect:

- Accelerates SN2 reactions : Enhanced leaving-group displacement by nucleophiles (e.g., OH⁻ or amines) .

- Stabilizes transition states : The Ms group delocalizes negative charge during bond cleavage, lowering activation energy .

- Directs regioselectivity : Reactions occur preferentially at the bromomethyl site due to the Ms group’s inductive effect .

Advanced: What strategies can mitigate competing elimination pathways during functionalization of this compound?

Answer:

To favor substitution over elimination:

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize ionic intermediates and disfavor base-induced elimination .

- Base selection : Employ weak bases (e.g., Na₂CO₃) instead of strong bases (e.g., KOtBu) to avoid dehydrohalogenation .

- Temperature control : Maintain reactions at ≤50°C to prevent thermal decomposition .

- Additives : Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance nucleophilicity without increasing basicity .

Data Contradiction: How should researchers resolve discrepancies in reported reaction outcomes when using different catalysts for cross-coupling reactions involving this compound?

Answer:

Discrepancies often arise from variations in catalyst systems (e.g., Pd vs. Cu) or reaction conditions. Systematic approaches include:

- Catalyst screening : Compare Pd(PPh₃)₄ (for Suzuki couplings) vs. CuI (for Ullmann reactions) to assess efficiency .

- Kinetic studies : Monitor reaction progress via GC-MS or HPLC to identify intermediates and side products .

- Computational modeling : Use DFT calculations to predict transition-state energies and rationalize catalyst performance .

Application: In medicinal chemistry, what are the design considerations for using this compound as a building block in bioactive molecule synthesis?

Answer:

Key considerations include:

- Bioisosteric replacement : The cyclopropane ring mimics rigid hydrocarbon chains, enhancing metabolic stability .

- Functional group compatibility : The bromomethyl group allows late-stage diversification (e.g., alkylation or cross-coupling) .

- Toxicity profiling : Assess potential genotoxicity from the bromine moiety using in vitro assays (e.g., Ames test) .

Comparative Reaction Conditions Table

| Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|

| Nucleophilic Substitution | NaOH, MeOH, 25°C | Cyclopropanol derivative | |

| Elimination | KOtBu, DMSO, 70°C | Cyclopropene | |

| Sulfonylation | MsCl, Et₃N, CH₂Cl₂, 0°C | Methanesulfonylmethyl derivative | |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl cyclopropane analog |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.